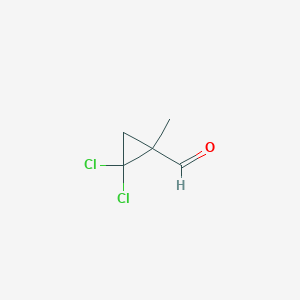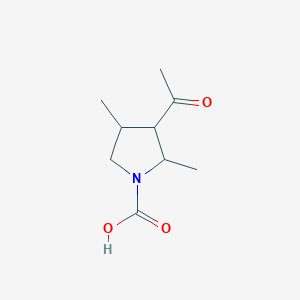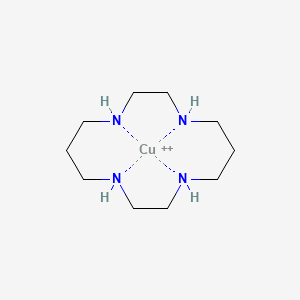
Cu(II)(rel-(1R,4R,8S,11S)1,4,8,11-tetra-azacyclotetradecane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cu(II)(rel-(1R,4R,8S,11S)1,4,8,11-tetra-azacyclotetradecane) is a copper(II) complex with a macrocyclic ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cu(II)(rel-(1R,4R,8S,11S)1,4,8,11-tetra-azacyclotetradecane) typically involves the reaction of copper(II) salts with the macrocyclic ligand under controlled conditions. One common method involves the use of copper(II) perchlorate and the macrocyclic ligand in an aqueous solution. The reaction is carried out at room temperature, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial applications by optimizing reaction conditions and using larger quantities of reagents.
Análisis De Reacciones Químicas
Types of Reactions
Cu(II)(rel-(1R,4R,8S,11S)1,4,8,11-tetra-azacyclotetradecane) undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper(II) center can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The ligand can undergo substitution reactions with other ligands, leading to the formation of different copper complexes.
Common Reagents and Conditions
Common reagents used in these reactions include nitric oxide, acetonitrile, and various anions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with nitric oxide can lead to the formation of [CuII–NO] intermediates, which can further react to form different organic products .
Aplicaciones Científicas De Investigación
Cu(II)(rel-(1R,4R,8S,11S)1,4,8,11-tetra-azacyclotetradecane) has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Cu(II)(rel-(1R,4R,8S,11S)1,4,8,11-tetra-azacyclotetradecane) involves the coordination of the copper(II) center with the macrocyclic ligand. This coordination leads to the formation of a stable complex that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparación Con Compuestos Similares
Cu(II)(rel-(1R,4R,8S,11S)1,4,8,11-tetra-azacyclotetradecane) can be compared with other similar copper(II) complexes, such as:
Cu(II)(1R,4S,8R,11S-1,4,8,11-tetramethyl-1,4,8,11-tetraaza-cyclotetradecane): This compound has a similar macrocyclic ligand but with different substituents, leading to different chemical properties and reactivity.
Cu(II)(1,4,8,11-tetraazacyclotetradecane): This compound lacks the specific stereochemistry of the rel-(1R,4R,8S,11S) isomer, resulting in different coordination chemistry and applications.
Propiedades
Fórmula molecular |
C10H24CuN4+2 |
|---|---|
Peso molecular |
263.87 g/mol |
Nombre IUPAC |
copper;1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C10H24N4.Cu/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1;/h11-14H,1-10H2;/q;+2 |
Clave InChI |
PFFRGXSRPUXLRK-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCNCCCNCCNC1.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


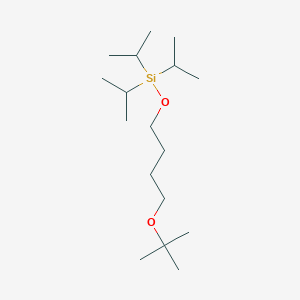
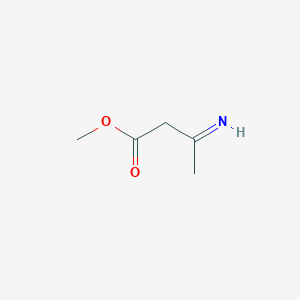
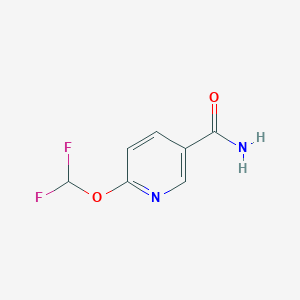
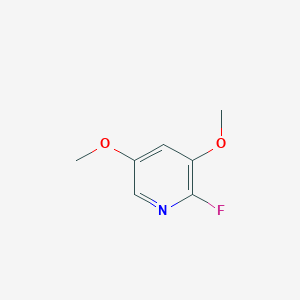
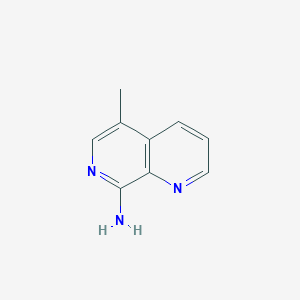
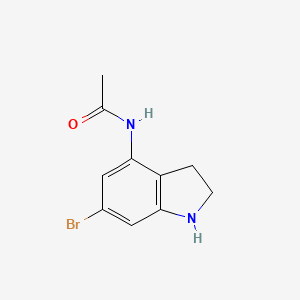

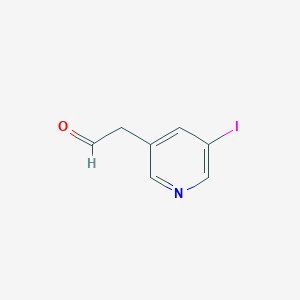


![N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13122919.png)
